3-(1-Trityl-1H-imidazol-4-yl)propanoic acid
Overview
Description
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, also known as TIPA, is a naturally occurring organic compound that is found in many plants, fungi, and bacteria. TIPA is a derivative of the amino acid tryptophan and is a key component of several important biochemical reactions. TIPA has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives similar to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid", have been synthesized for mild steel protection. These inhibitors demonstrated high efficiency in corrosion protection through electrochemical methods (Srivastava et al., 2017).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives involving structures related to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" for potential applications in medicinal chemistry (Jadhav et al., 2008).
Inhibitors in Medicinal Chemistry : Compounds structurally similar have been studied for their inhibitory activity in medical applications, such as in the inhibition of retinoic acid 4-hydroxylase (Gomaa et al., 2011).
Anti-Cancer Activity : Derivatives of "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" have been designed and synthesized as Pin1 inhibitors, demonstrating anti-proliferative effects against prostate cancer cells (Li et al., 2017).
Metabolism and Urinary Excretion Studies : This compound and its derivatives have been isolated from human urine, suggesting a role in human metabolism and excretion processes (Kinuta et al., 1992).
Structural Studies in Crystallography : Studies have been conducted to understand the crystal structure and bonding nature of similar compounds, which aids in the design of materials and drugs (Okabe & Adachi, 1999).
Synthesis of Prodrugs : The compound has been used in the synthesis of prodrugs targeting mitochondria, indicating its utility in drug development (Hattan et al., 2013).
Radiopharmaceutical Applications : Derivatives of this compound have been used in synthesizing radiopharmaceuticals for imaging and diagnostic purposes (Makris et al., 2012).
Thromboxane Synthetase Inhibition : It has been studied for its potential therapeutic effects in myocardial ischemia through thromboxane synthetase inhibition (Korb et al., 1986).
Synthesis of GABA Uptake Inhibitors : The compound has been investigated for synthesizing N-alkylated imidazole alkanoic acids as selective GABA uptake inhibitors, with implications in neurological disorders (Kerscher-Hack et al., 2016).
Enzymatic Degradation Studies : Research on its degradation and its role in enzymatic pathways highlights its significance in biological processes (Kinuta et al., 1993).
properties
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUNOGRJNPUUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428612 | |
Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
160446-35-5 | |
Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160446-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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